molecular formula C18H26F3N3O3 B2714742 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea CAS No. 2310104-68-6

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

Cat. No.: B2714742
CAS No.: 2310104-68-6
M. Wt: 389.419
InChI Key: UHWIFGGRQDBQTG-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a trifluoroethyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate reagent under controlled conditions.

    Introduction of the Trifluoroethyl Group: The next step involves the introduction of the trifluoroethyl group. This can be accomplished by reacting the intermediate with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base.

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced by reacting the intermediate with piperidine under suitable conditions.

    Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

    3,4-Dimethoxyphenylacetone: A compound with similar structural features, used in various chemical syntheses.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A derivative with potential bioactive properties.

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N3O3/c1-26-15-4-3-14(9-16(15)27-2)11-23-17(25)22-10-13-5-7-24(8-6-13)12-18(19,20)21/h3-4,9,13H,5-8,10-12H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWIFGGRQDBQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)CC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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